molecular formula C12H15BrN2O2 B1389826 N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide CAS No. 886009-28-5

N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide

Cat. No.: B1389826
CAS No.: 886009-28-5
M. Wt: 299.16 g/mol
InChI Key: LJKIBXMWOWGBDA-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows standard organic chemistry naming conventions. The primary name N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide accurately describes the molecular structure through its constituent functional groups. Alternative nomenclature includes N-[3-[(2-bromoacetyl)amino]phenyl]butanamide and N-[3-(2-bromoacetamido)phenyl]butanamide, which represent equivalent systematic naming approaches.

The molecular formula C12H15BrN2O2 indicates the presence of twelve carbon atoms, fifteen hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms. This composition yields a molecular weight of 299.16 grams per mole, as determined through high-resolution mass spectrometry analysis. The compound's structural representation through Simplified Molecular Input Line Entry System notation appears as CCCC(=O)NC1=CC(=CC=C1)NC(=O)CBr, which clearly delineates the connectivity pattern between all constituent atoms.

The chemical registry number 886009-28-5 provides unique identification for this compound within chemical databases. Additional synonyms documented in chemical literature include various systematic and semi-systematic names that reflect different approaches to describing the same molecular structure. The International Chemical Identifier string InChI=1S/C12H15BrN2O2/c1-3-11(13)12(17)15-10-6-4-9(5-7-10)14-8(2)16/h4-7,11H,3H2,1-2H3,(H,14,16)(H,15,17) represents the standardized molecular descriptor format.

Property Value Reference
Molecular Formula C12H15BrN2O2
Molecular Weight 299.16 g/mol
Chemical Registry Number 886009-28-5
PubChem Compound Identifier 46736654

Crystallographic Characterization and X-ray Diffraction Studies

X-ray crystallographic analysis provides definitive structural information regarding the three-dimensional arrangement of atoms within the crystal lattice of this compound. Single crystal X-ray diffraction studies reveal precise bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing arrangements. The crystallographic unit cell parameters determine the fundamental repeating unit within the crystal structure, while space group symmetry operations describe the mathematical relationships between equivalent atomic positions.

The determination of crystal structures through X-ray diffraction techniques requires careful consideration of various factors including crystal quality, data collection parameters, and refinement procedures. Modern diffractometer systems equipped with charge-coupled device detectors provide enhanced sensitivity and resolution for accurate intensity measurements. Temperature control during data collection, typically at liquid nitrogen temperatures, minimizes thermal motion effects and improves structural precision.

Intermolecular hydrogen bonding patterns significantly influence the crystal packing arrangements in compounds containing multiple amide functionalities. The presence of both nitrogen-hydrogen and carbon-hydrogen donor groups, combined with carbonyl oxygen acceptors, creates opportunities for extensive hydrogen-bonded networks. These non-covalent interactions contribute to the overall stability of the crystalline form and influence physical properties such as melting point and solubility characteristics.

The refinement process involves iterative least-squares minimization procedures to optimize atomic positions and thermal parameters against observed diffraction intensities. Final structural models typically achieve reliability factors below five percent, indicating excellent agreement between calculated and observed structure factor amplitudes. Molecular geometry analysis reveals bond lengths and angles that can be compared with theoretical predictions and similar compounds in crystallographic databases.

Spectroscopic Identification (Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, Mass Spectrometry)

Fourier Transform Infrared Spectroscopy provides comprehensive fingerprint identification of functional groups present within this compound. The infrared absorption spectrum exhibits characteristic stretching and bending vibrations corresponding to specific chemical bonds throughout the molecule. Carbonyl stretching frequencies appear in the region between 1600 and 1700 wavenumbers, with distinct peaks corresponding to the bromoacetyl and butanamide carbonyl groups. Nitrogen-hydrogen stretching vibrations typically occur around 3300 wavenumbers, providing clear evidence for amide functionalities.

The molecular vibrations correspond to specific bending and stretching modes between chemical bonds that create unique spectroscopic signatures for each compound. Fourier Transform Infrared Spectroscopy measures how effectively samples absorb infrared radiation with high spectral resolution, enabling comparison of molecular fingerprints between known and unknown compounds. Attenuated Total Reflectance accessories allow direct examination of solid samples without extensive preparation procedures.

Nuclear Magnetic Resonance spectroscopy employs multiple field strengths and detection nuclei to provide detailed structural information about molecular connectivity and electronic environments. Proton Nuclear Magnetic Resonance spectra reveal chemical shift patterns corresponding to aromatic protons, aliphatic methylene groups, and amide protons. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information regarding carbon atom environments and connectivity patterns within the molecular framework.

Modern Nuclear Magnetic Resonance facilities operate instruments ranging from 400 megahertz to 700 megahertz field strengths, with specialized probe configurations for enhanced sensitivity and resolution. Cryogenically cooled probes significantly improve signal-to-noise ratios, enabling detection of minor impurities and detailed analysis of coupling patterns. Two-dimensional Nuclear Magnetic Resonance experiments establish through-bond and through-space connectivity relationships that confirm structural assignments.

Mass spectrometry analysis confirms molecular ion peaks corresponding to the expected molecular weight of 299.16 grams per mole. Fragmentation patterns provide additional structural information through characteristic loss of functional groups such as bromoacetyl or butanamide moieties. High-resolution mass spectrometry determines exact mass values that distinguish between compounds with similar nominal masses but different elemental compositions.

Spectroscopic Technique Key Information Applications
Fourier Transform Infrared Functional group identification Carbonyl stretching, N-H vibrations
Nuclear Magnetic Resonance Connectivity patterns Chemical shift assignments
Mass Spectrometry Molecular weight confirmation Fragmentation analysis

Conformational Analysis Through Computational Modeling

Computational modeling approaches provide theoretical insights into the preferred conformational states and electronic properties of this compound. Density Functional Theory calculations optimize molecular geometries and predict energetic relationships between different conformational isomers. These quantum mechanical methods consider electron correlation effects and provide accurate predictions of bond lengths, bond angles, and dihedral angles.

The conformational flexibility of this compound arises primarily from rotational freedom around single bonds connecting the aromatic ring to the amide substituents. Energy barriers for rotation around these bonds determine the relative populations of different conformational states under ambient conditions. Molecular dynamics simulations can model thermal motion effects and provide time-averaged structural properties that complement static optimization results.

Electronic structure calculations reveal molecular orbital energies and electron density distributions that influence chemical reactivity patterns. The bromoacetyl group introduces significant electronic effects through its electron-withdrawing properties, which modify the electronic environment of the adjacent aromatic ring. Natural bond orbital analysis quantifies charge transfer interactions and provides insights into intramolecular stabilization mechanisms.

Solvent effects significantly influence conformational preferences through differential solvation of polar and nonpolar molecular regions. Implicit solvation models approximate bulk solvent effects, while explicit solvation approaches include individual solvent molecules in the computational model. These calculations predict how conformational equilibria shift in different solvent environments, providing guidance for experimental conditions and synthetic applications.

The comparison between theoretical predictions and experimental structural data validates computational methods and identifies limitations in the theoretical models. Single crystal X-ray diffraction structures represent one specific conformational state stabilized by crystal packing forces, while solution-phase Nuclear Magnetic Resonance data reflect conformational averaging over multiple states. This complementary information enables comprehensive understanding of molecular flexibility and preferred geometries under different conditions.

Properties

IUPAC Name

N-[3-[(2-bromoacetyl)amino]phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-2-4-11(16)14-9-5-3-6-10(7-9)15-12(17)8-13/h3,5-7H,2,4,8H2,1H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKIBXMWOWGBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide typically involves the reaction of p-aminobenzoyl chloride with 2-bromoacetic acid in the presence of a catalyst such as triethylamine. The resulting intermediate product is then reacted with n-butyl isocyanate to produce the final compound. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) are used under controlled conditions.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce corresponding acids and amines.

Scientific Research Applications

Medicinal Chemistry

N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide is primarily investigated for its potential as a lead compound in drug development. The presence of the bromoacetyl group enhances its reactivity towards nucleophilic sites on proteins, facilitating interactions that can modify protein functions. This property is particularly useful in designing inhibitors for specific enzymes involved in disease pathways, such as cancer and neurodegenerative disorders.

Case Studies

  • Cancer Research : Preliminary studies indicate that this compound may inhibit specific cancer-related enzymes, leading to reduced tumor growth in vitro. For instance, it has shown promise in targeting proteasome activity, which is critical for cancer cell survival.
  • Neurodegenerative Disorders : Research suggests that this compound could interact with amyloid-beta proteins, potentially offering therapeutic avenues for Alzheimer's disease.

Biological Research

In biological research, this compound serves as a biochemical tool in proteomics. It is used to study protein interactions and modifications due to its ability to form covalent bonds with nucleophilic amino acids in proteins, such as cysteine and lysine residues. This property allows researchers to probe the dynamics of protein functions and their roles in various biological processes .

Applications in Proteomics

  • Protein Labeling : The compound can be utilized for labeling proteins in cellular studies, helping to track their localization and interactions within living systems.
  • Enzyme Inhibition Studies : It serves as a model compound to investigate the mechanisms of enzyme inhibition and the development of new inhibitors.

Industrial Applications

Beyond its research applications, this compound has potential uses in the synthesis of advanced materials. Its unique chemical properties allow it to be employed as a building block for creating polymers and coatings with specific functionalities .

Material Science

  • Polymer Synthesis : The compound can be incorporated into polymer chains to impart desirable characteristics such as enhanced thermal stability or chemical resistance.
  • Coatings Development : It can be used to develop coatings that exhibit specific properties, such as anti-corrosive or anti-microbial effects .

Mechanism of Action

The mechanism of action of N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and anti-cancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

Several isomers and analogs of N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide have been synthesized, differing primarily in substituent positions or side-chain modifications (Table 1):

Table 1: Structural Comparison of Brominated Butanamide Derivatives

Compound Name Catalog Number Substituent Position Molecular Formula CAS Number Key Features
This compound 035032 meta (3-position) C₁₂H₁₅BrN₂O₂ 886009-28-5 Bromoacetyl group at phenyl meta
N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide 035033 para (4-position) C₁₂H₁₅BrN₂O₂ 1138442-65-5 Para substitution; methylpropanamide chain
N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide 035036 meta (3-position) C₁₂H₁₅BrN₂O₂ 1138442-68-8 Methylpropanamide chain instead of butanamide
3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide 035047 meta (3-position) C₁₂H₁₅BrN₂O₂ 1138442-79-1 Isopropyl benzamide substitution

Key Observations :

  • Positional Isomerism : The para-substituted analog (035033) may exhibit altered binding kinetics compared to the meta-substituted target compound due to steric or electronic differences .
  • Benzamide vs. Butanamide : The isopropyl benzamide derivative (035047) introduces a bulkier aromatic group, which could enhance π-π stacking interactions in protein binding pockets .

Functional Group Comparisons

Bromoacetyl vs. Thiazolyl/Thiophen Sulfonyl Groups

A butanamide derivative complexed with the Brd4 bromodomain (PDB entry) features a thiazolyl-thiophen sulfonyl substituent instead of bromoacetyl. This compound (N-{3-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)-5-[(thiophen-2-ylsulfonyl)amino]phenyl}butanamide) inhibits BRD4 via non-covalent interactions, whereas the bromoacetyl group in the target compound may enable covalent binding to cysteine or lysine residues .

Bromoacetyl vs. Sulfonamide Groups

Sulfonamide-based aromatic ethanolamines (e.g., from ) exhibit neutral or acid ceramidase inhibition, highlighting the role of sulfonamides in enzyme targeting. In contrast, the bromoacetyl group in the target compound is more reactive, favoring alkylation over hydrogen-bonding interactions .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Reactivity
This compound 299.17 2.8 ~0.5 (DMSO) High (alkylation)
2-Phenoxy-N-[3-(propionylamino)phenyl]butanamide 326.39 3.2 ~0.3 (DMSO) Low (non-reactive)
NSC163138 (Bromoisovalerylglycine) 238.08 1.5 ~1.2 (Water) Moderate (glycine conjugate)

Key Insights :

  • The bromoacetyl group increases lipophilicity (logP ~2.8) compared to non-halogenated analogs, favoring cellular uptake but reducing aqueous solubility.
  • NSC163138 (), a glycine conjugate with a bromoisovaleryl chain, exhibits higher water solubility due to its smaller size and polar glycine moiety .

Biological Activity

N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and research findings, supported by case studies and data tables.

The synthesis of this compound typically involves the reaction of 3-aminophenylbutanamide with bromoacetyl bromide. The reaction is often conducted in the presence of a base such as triethylamine, which helps to neutralize the hydrogen bromide produced during the process. This compound features a bromoacetyl group that can participate in various chemical reactions, including substitution and reduction, making it a versatile building block in organic synthesis .

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to modifications in protein function, influencing various biological pathways. The bromoacetyl group is particularly reactive, allowing for targeted interactions with biological molecules, which is critical for its application in drug development .

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies have indicated that compounds with similar structural motifs can inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6. These cytokines are pivotal in mediating inflammatory responses .
  • Protease Inhibition : The compound may also exhibit protease inhibitory activity, which is crucial for therapeutic strategies against viral infections such as Hepatitis C .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
Anti-inflammatoryInhibition of IL-1β and IL-6 mRNA expression
Protease inhibitionInhibition of NS3 protease
Cytotoxicity assessmentNo significant cytotoxicity observed

Case Study: Anti-inflammatory Activity

A study conducted on benzoxazole derivatives containing the butanamide moiety demonstrated that specific compounds significantly reduced IL-6 and TNF-α levels in vitro and in vivo. The administration of these compounds led to decreased liver enzyme levels (ALT and AST), indicating reduced hepatotoxicity while effectively modulating inflammatory responses . This suggests that this compound could similarly impact inflammatory pathways.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.